![molecular formula C14H12N2O2 B2956147 N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide CAS No. 2097897-21-5](/img/structure/B2956147.png)

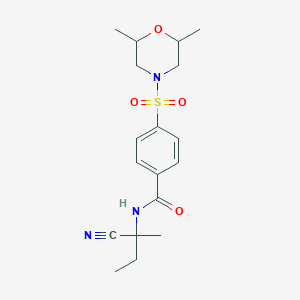

N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

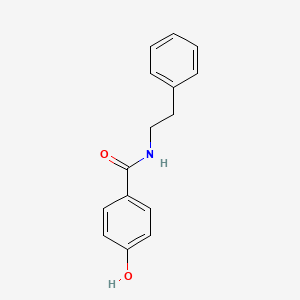

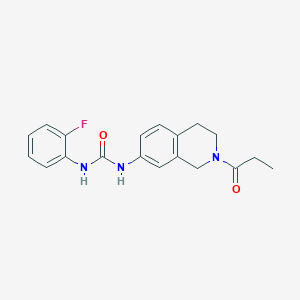

“N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide” is an organic compound that belongs to the class of benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of similar compounds involves a multistep process. For instance, ODZ101, a related compound, is synthesized through a multistep process involving the reaction of 3-aminocrotonic acid with benzoyl chloride, followed by cyclization with hydrazine hydrate and finally the condensation of the resulting compound with 2-chloro-1-nitrobenzene.Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a 2-oxo-1,2-dihydropyridin-1-yl group attached to a phenyl ring via an amide linkage . The N1-substituent on the 2-oxo-1,2-dihydropyridine ring can be a variety of alkyl, aryl, and heteroaryl groups .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Discovery

Met Kinase Inhibitor Development : The compound has been involved in the discovery of selective and orally efficacious inhibitors of the Met kinase superfamily. These inhibitors exhibit potent activity against certain types of cancer cells and have progressed into clinical trials due to their favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).

Molecular Interactions and Solution Chemistry

Study of Molecular Interactions : Ultrasonic studies have been conducted to understand the molecular interactions of similar compounds in solutions. These studies provide insights into solute-solvent and solvent-solvent interactions, which are crucial for the development of new solvents and for understanding the solubility of compounds (Tekade et al., 2015).

Organic Synthesis and Chemical Reactions

Cyclization Reactions for Compound Synthesis : Research has demonstrated the utility of N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide and its derivatives in cyclization reactions to create complex heterocyclic structures, which are valuable in pharmaceutical development and materials science (Ripa & Hallberg, 1998).

Oxidative Cyclization for Oxazoles Synthesis : The compound has been used in oxidative cyclization reactions mediated by phenyliodine diacetate, highlighting its role in synthesizing functionalized oxazoles, important for drug development and organic materials (Zheng et al., 2012).

Materials Science

Polymer Synthesis : Studies involving similar compounds have explored their applications in synthesizing aromatic polyamides and polyimides, demonstrating the compound's potential utility in creating high-performance materials with excellent thermal stability and solubility properties (Yang & Lin, 1994).

Mécanisme D'action

Target of Action

The primary target of N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system .

Mode of Action

This compound acts as a noncompetitive antagonist of the AMPA receptor . It inhibits AMPA-induced increases in intracellular free calcium ion concentration . This inhibition disrupts the normal function of the AMPA receptors, leading to a decrease in fast synaptic transmission .

Biochemical Pathways

The action of this compound on the AMPA receptors affects the glutamatergic neurotransmission pathway . By inhibiting the AMPA receptors, it disrupts the normal flow of positive ions into the neuron, thereby reducing the neuron’s excitability and the likelihood of an action potential being generated .

Pharmacokinetics

It is known to be an orally active compound with a half-life of 167 hours in rats, 534 hours in dogs, and 755 hours in monkeys . Its bioavailability is 46.1% in rats, 53.5% in dogs, and 74.5% in monkeys .

Result of Action

The molecular and cellular effects of this compound’s action include a significant reduction in seizure activity in rodent models of epilepsy . It also causes dose-dependent motor impairment as determined by rotarod tests .

Propriétés

IUPAC Name |

N-[4-(2-oxopyridin-1-yl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-2-13(17)15-11-6-8-12(9-7-11)16-10-4-3-5-14(16)18/h2-10H,1H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMJCQDFJYYIFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=C(C=C1)N2C=CC=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2956072.png)

![N-(2-methoxyphenyl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2956080.png)

![N-[2-(4-chlorophenyl)ethyl]-1-(3,4-dimethylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2956083.png)

![Lithium 8-methyl-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B2956085.png)